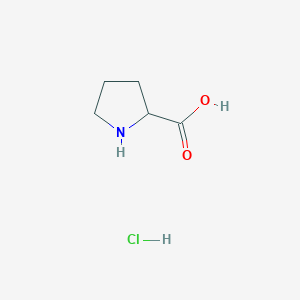

Pyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

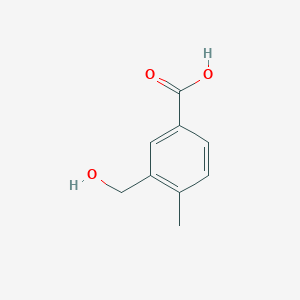

Pyrrolidine-2-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound

Mechanism of Action

Target of Action

L-Proline, a component of L-Proline monohydrochloride, is an amino acid that plays a crucial role in various biological processes. It primarily targets the joints and tendons and is essential for their proper functioning . It also helps maintain and strengthen heart muscles . In addition, L-Proline acts as a resolution agent for both enantiomers of mandelic acid, demonstrating its role in stoichiometry controlled chiral resolution .

Mode of Action

L-Proline interacts with its targets primarily through its metabolic pathways. It is metabolized by L-Proline oxidase in the kidney, where it is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted back to L-Proline via L-Glutamic acid-gamma .

Biochemical Pathways

L-Proline is involved in several biochemical pathways. It is synthesized from glutamic acid and is an essential component of collagen . It also plays a role in the proline metabolic cycle, which impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Furthermore, L-Proline is involved in the regulation of the immune system and helps maintain the integrity of the intestinal barrier .

Pharmacokinetics

A study on a cocrystal formulation of empagliflozin with co-former l-proline (ckd-370) showed that it was bioequivalent in south korea . This suggests that L-Proline monohydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.

Result of Action

The action of L-Proline results in several molecular and cellular effects. It is extremely important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . Moreover, it plays a protective role in cells, helping them adapt to stress . It also contributes to the regulation of plant improvement, including flowering, pollen, embryo, and leaf enlargement .

Action Environment

The action of L-Proline can be influenced by various environmental factors. For instance, in response to environmental stresses such as salinity and drought, many plant species synthesize L-Proline in the cytosol and accumulate it in the chloroplasts . This accumulation is a physiological reaction to osmotic stress, demonstrating how environmental conditions can influence the action, efficacy, and stability of L-Proline .

Biochemical Analysis

Biochemical Properties

L-Proline monohydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a proline derivative and has been recognized as a beneficial component in the human body . It plays a significant role in the biosynthesis of proteins .

Cellular Effects

L-Proline monohydrochloride has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to enhance cell viability and plays a key role in the metabolic rewiring that sustains cell proliferation, survival, and spread .

Molecular Mechanism

The mechanism of action of L-Proline monohydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The L-Proline dehydrogenase (ProDH) enzyme, which catalyzes the first step in L-Proline degradation, has been associated with the progression of several diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Proline monohydrochloride change over time. It has been shown to improve the survival rate of vitrified oocytes, protect mitochondrial functions, and make L-Proline stable up to 429 °C, which is 200 °C higher than that for pure L-Proline .

Dosage Effects in Animal Models

The effects of L-Proline monohydrochloride vary with different dosages in animal models. It has been shown to enhance cell viability in a dose-dependent manner

Metabolic Pathways

L-Proline monohydrochloride is involved in several metabolic pathways. It is biosynthetically derived from the amino acid L-Glutamate . The enzymes Pyrroline-5-carboxylate reductase (PYCR) and Proline dehydrogenase (PRODH), which catalyze the last step in proline biosynthesis and the first step of its catabolism respectively, have been associated with the progression of several diseases .

Transport and Distribution

L-Proline monohydrochloride is transported and distributed within cells and tissues. The amino acid transporter PAT1, expressed in intestine, kidney, brain, and other organs, mediates the uptake of proline and derivatives in a pH gradient-dependent manner . The Na±dependent proline transporter SIT1 exhibits the properties of the long-sought classical IMINO system .

Subcellular Localization

It is known that proline is oxidized to glutamate in the mitochondria , suggesting that L-Proline monohydrochloride may also be localized in the mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with chloroacetic acid under acidic conditions, followed by purification to obtain the hydrochloride salt. Another method includes the cyclization of N-substituted amino acids under specific conditions to form the pyrrolidine ring, which is then converted to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the carboxylic acid group.

Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

Pyrrolidine-2,5-dione: A derivative with additional functional groups, used in various chemical reactions.

Uniqueness: Pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name |

pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFTQCWTTYZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

![3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide](/img/structure/B3381645.png)

![methyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)

![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)